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Pharmacological Profile of a Novel Benzoxazinone-Based Neutrophil Elastase Inhibitor

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Compound of Interest		
Compound Name:	Neutrophil elastase inhibitor 3	
Cat. No.:	B2944630	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated "**Neutrophil elastase inhibitor 3**" is a benzoxazinone analog, also referred to as compound 13 in some commercial contexts.[1] Publicly available data on this specific molecule is limited. This guide provides a comprehensive pharmacological profile by integrating the available information on "**Neutrophil elastase inhibitor 3** (compound 13)" with data from well-characterized neutrophil elastase (NE) inhibitors to present a representative profile for this class of compounds. This approach is intended to offer a valuable framework for research and development professionals.

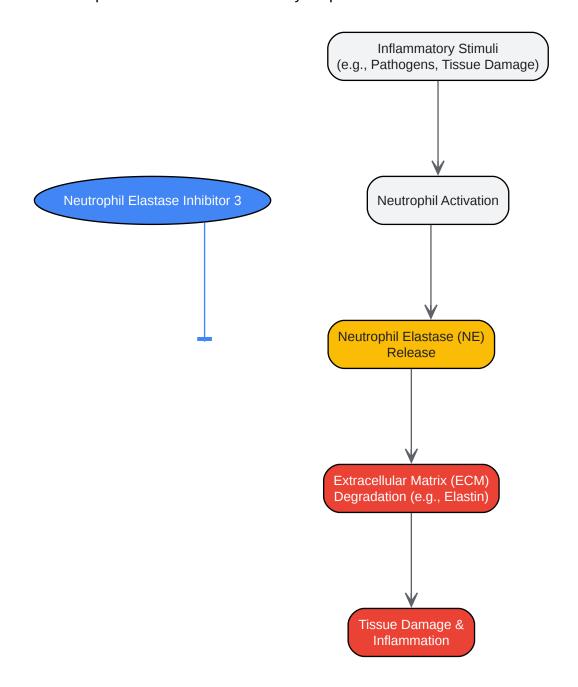
Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. [2] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its dysregulated activity in the extracellular space contributes to the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2][3][4] NE can degrade a wide range of extracellular matrix proteins, such as elastin, leading to tissue damage.[3] Consequently, the development of potent and selective NE inhibitors is a significant therapeutic strategy. This document outlines the pharmacological profile of a benzoxazinone-based neutrophil elastase inhibitor, referred to as "Neutrophil elastase inhibitor 3."



Mechanism of Action

Neutrophil elastase inhibitors, including benzoxazinone analogs, function by binding to the active site of the NE enzyme, thereby preventing its proteolytic activity.[5] This inhibition mitigates the downstream pathological effects of excessive NE activity, such as tissue degradation and amplification of the inflammatory response.



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Figure 1: Mechanism of Action of Neutrophil Elastase Inhibitor 3.



In Vitro Pharmacology

The in vitro activity of "**Neutrophil elastase inhibitor 3**" has been characterized, demonstrating its potency in inhibiting NE activity.

Table 1: In Vitro Activity of Neutrophil Elastase Inhibitor 3

Parameter	Value	Description
IC50 (NE Release)	80.8 nM	The half-maximal inhibitory concentration against neutrophil elastase release.[1]

Note: Further characterization, such as determination of the inhibition constant (Ki) and selectivity against other proteases, would be necessary for a complete in vitro profile.

In Vivo Pharmacology

Preclinical studies in a rat model of trauma-hemorrhagic shock have demonstrated the in vivo efficacy of "Neutrophil elastase inhibitor 3."

Table 2: In Vivo Efficacy of Neutrophil Elastase Inhibitor 3

Animal Model	Treatment	Key Findings
Rat Trauma-Hemorrhagic Shock	1 mg/kg, intravenous	Significantly attenuated the increase in myeloperoxidase (MPO) activity and edema in the lung.[1]

Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in tissue is a widely used biochemical marker for neutrophil infiltration and inflammation.[6]

Pharmacokinetics

A comprehensive pharmacokinetic profile for "**Neutrophil elastase inhibitor 3**" is not publicly available. The following table presents typical pharmacokinetic parameters for a well-



characterized, orally available NE inhibitor, AZD9668, to provide a representative profile.[7]

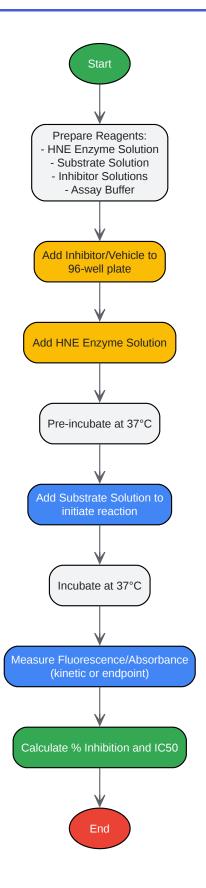
Table 3: Representative Pharmacokinetic Profile of an Oral Neutrophil Elastase Inhibitor (AZD9668)

Parameter	Value	Description
Bioavailability (F%)	Not reported	The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Tmax (hours)	0.5 - 1.5	Time to reach maximum plasma concentration.[7]
t1/2 (hours)	Short	The time required for the plasma concentration to decrease by half. A short half-life is consistent with twice-daily dosing.[7]
Metabolism	Not fully detailed	Information on the metabolic pathways and major metabolites.
Excretion	~40% renal elimination as unchanged compound	The route of elimination of the drug and its metabolites from the body.[7]

Experimental Protocols In Vitro Neutrophil Elastase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against human neutrophil elastase (HNE).





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Figure 2: Workflow for In Vitro Neutrophil Elastase Inhibition Assay.



Protocol:

Reagent Preparation:

- Prepare a stock solution of human neutrophil elastase (HNE) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
- Prepare a stock solution of a fluorogenic or chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) in a suitable solvent.[8]
- Prepare serial dilutions of the test inhibitor ("Neutrophil elastase inhibitor 3") and a
 positive control inhibitor.

Assay Procedure:

- In a 96-well plate, add the assay buffer, the test inhibitor or vehicle control, and the HNE solution.
- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Incubate the plate at 37°C.

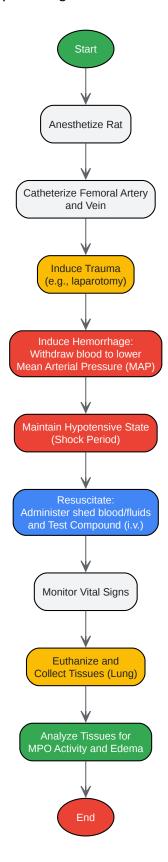
Data Acquisition and Analysis:

- Measure the fluorescence or absorbance at appropriate wavelengths kinetically over a set period or at a single endpoint.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Rat Model of Trauma-Hemorrhagic Shock



This protocol describes a general method for inducing trauma-hemorrhagic shock in rats to evaluate the in vivo efficacy of therapeutic agents.





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Figure 3: Workflow for Trauma-Hemorrhagic Shock Model in Rats.

Protocol:

- Animal Preparation:
 - Anesthetize male Wistar or Sprague-Dawley rats.
 - Surgically place catheters in the femoral artery for blood withdrawal and blood pressure monitoring, and in the femoral vein for resuscitation and drug administration.
- Induction of Trauma and Shock:
 - Induce soft tissue trauma, for example, through a midline laparotomy.[9]
 - Initiate hemorrhage by withdrawing blood via the arterial catheter until the mean arterial pressure (MAP) reaches a target range (e.g., 30-40 mmHg).[9]
 - Maintain the hypotensive state for a specified duration (e.g., 60-90 minutes).
- Resuscitation and Treatment:
 - Resuscitate the animals by reinfusing the shed blood, often supplemented with crystalloid solutions (e.g., Ringer's lactate).
 - Administer "Neutrophil elastase inhibitor 3" (1 mg/kg) or vehicle control intravenously at the onset of resuscitation.
- Post-operative Care and Tissue Collection:
 - Monitor the animals for a defined period post-resuscitation.
 - At the end of the experiment, euthanize the animals and collect lung tissue for analysis.

Measurement of Myeloperoxidase (MPO) Activity in Lung Tissue



This protocol details the quantification of MPO activity in lung homogenates as an index of neutrophil infiltration.

Protocol:

- Tissue Homogenization:
 - Excise and weigh a portion of the lung tissue.
 - Homogenize the tissue in an appropriate buffer (e.g., potassium phosphate buffer containing a detergent like hexadecyltrimethylammonium bromide).
 - Centrifuge the homogenate to pellet cellular debris.
- MPO Assay:
 - In a 96-well plate, add the supernatant from the tissue homogenate.
 - Prepare a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride or 3,3',5,5'-tetramethylbenzidine) and hydrogen peroxide (H2O2).
 - Add the reaction mixture to the wells containing the supernatant.
- Data Acquisition and Analysis:
 - Measure the change in absorbance over time at the appropriate wavelength.
 - Calculate MPO activity, typically expressed as units per gram of tissue, based on the rate of change in absorbance.

Conclusion

The benzoxazinone-based "**Neutrophil elastase inhibitor 3**" demonstrates potent in vitro inhibition of neutrophil elastase and in vivo efficacy in a relevant animal model of inflammatory lung injury. While a complete pharmacological profile requires further investigation, the available data, supplemented with representative information for this class of inhibitors, highlights its potential as a therapeutic agent for NE-driven diseases. The experimental



protocols provided herein offer a framework for the continued evaluation and characterization of this and other novel neutrophil elastase inhibitors.

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